Product packaging for Amino-PEG16-t-butyl ester(Cat. No.:)

Amino-PEG16-t-butyl ester

Cat. No.: B13712312
M. Wt: 850.0 g/mol
InChI Key: ZEOIDHHTMRDSIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amino-PEG16-t-butyl ester is a useful research compound. Its molecular formula is C39H79NO18 and its molecular weight is 850.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H79NO18 B13712312 Amino-PEG16-t-butyl ester

Properties

Molecular Formula

C39H79NO18

Molecular Weight

850.0 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C39H79NO18/c1-39(2,3)58-38(41)4-6-42-8-10-44-12-14-46-16-18-48-20-22-50-24-26-52-28-30-54-32-34-56-36-37-57-35-33-55-31-29-53-27-25-51-23-21-49-19-17-47-15-13-45-11-9-43-7-5-40/h4-37,40H2,1-3H3

InChI Key

ZEOIDHHTMRDSIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN

Origin of Product

United States

Side Reactions During T Butyl Ester Deprotection:

The most common method for cleaving the t-butyl ester is treatment with strong acids, typically trifluoroacetic acid (TFA). wiley-vch.de This process, while effective, generates a reactive tert-butyl cation (t-Bu⁺) as a byproduct. This cation can lead to undesirable side reactions, particularly the alkylation of sensitive amino acid residues if the PEG linker is attached to a peptide or protein.

Alkylation of Tryptophan and Methionine: The t-butyl cation can attack the nucleophilic indole (B1671886) ring of tryptophan or the sulfur atom of methionine, leading to undesired modifications of the peptide structure. nih.gov

Formation of t-butyl trifluoroacetate (B77799): The t-butyl cation can also be trapped by the TFA counter-ion to form t-butyl trifluoroacetate. This ester itself can act as an alkylating agent, further contributing to side product formation. nih.gov

Mitigation Strategies: To prevent these side reactions, "scavengers" are added to the deprotection cocktail. Scavengers are nucleophilic species that react with and neutralize the t-butyl cations and related byproducts. nih.gov Common scavengers include water, triisopropylsilane (B1312306) (TIS), and thiophenol, which effectively trap the cations before they can modify the target molecule. nih.gov A typical deprotection solution might consist of 95% TFA, 2.5% water, and 2.5% TIS.

Table 2: Common Side Reactions and Mitigation

Side ReactionCausal SpeciesAffected MoietyMitigation Strategy
Alkylation tert-butyl cation (t-Bu⁺)Tryptophan, MethionineAddition of scavengers (e.g., TIS, water, thiophenol) to the deprotection solution. nih.gov
Aspartimide Formation Base or Acid CatalysisAspartic Acid ResiduesCareful control of pH; use of protecting groups designed to reduce this cyclization. wiley-vch.de
Chain Branching Premature DeprotectionCarboxyl GroupEnsuring acidic deprotection conditions are not used until the amine reaction is complete. wiley-vch.de

Side Reactions in Peptide Synthesis:

When Amino-PEG16-t-butyl ester is used to modify peptides, particularly those containing aspartic acid (Asp), a specific side reaction known as aspartimide formation can occur. wiley-vch.de

Aspartimide Formation: This is an intramolecular cyclization reaction where the backbone nitrogen atom attacks the side-chain carbonyl group of an adjacent aspartyl residue. This reaction is catalyzed by both acids and bases and can occur during the repetitive deprotection and coupling steps of peptide synthesis. wiley-vch.de While the t-butyl ester on the PEG linker itself is not directly involved, its removal under acidic conditions can create an environment that promotes this side reaction elsewhere in the peptide sequence.

Mitigation Strategies: Minimizing the exposure time to acidic or basic conditions can help reduce the extent of aspartimide formation. Additionally, for the synthesis of particularly sensitive sequences, specialized protecting groups for the aspartic acid side chain that are designed to sterically hinder this cyclization may be employed. wiley-vch.de

Applications in Advanced Chemical Research and Methodology Development

Bioconjugation Research Methodologies

Bioconjugation involves the chemical linking of two or more molecules, at least one of which is a biomolecule, to create novel constructs with combined functionalities. The choice of linker is critical, as it influences the properties and performance of the final conjugate.

Design and Synthesis of Research Probes for Biomolecule Conjugation

Amino-PEG16-t-butyl ester is a valuable building block for creating research probes used in bioconjugation. Its heterobifunctional nature—possessing two different reactive groups—is key to its utility. vectorlabs.com The primary amine can react with activated carboxylic acids (like NHS esters) or be coupled using carbodiimide (B86325) chemistry, while the t-butyl ester serves as a protecting group for a latent carboxylic acid. vectorlabs.commedkoo.com

This orthogonal reactivity allows for a step-wise synthesis. For instance, the amine end of this compound can be conjugated to a fluorescent dye or a biotin (B1667282) molecule that contains an activated ester. Following this reaction, the t-butyl group can be removed under acidic conditions (e.g., with trifluoroacetic acid) to expose the carboxylic acid. vectorlabs.com This newly available group can then be activated and reacted with an amine group on a target biomolecule, such as a protein or peptide, completing the synthesis of the research probe. This controlled, sequential approach is fundamental to creating well-defined bioconjugates for various applications, including biochemical assays and drug delivery studies. creative-biolabs.comcreative-biolabs.com

Investigating Linker Effects on Conjugate Properties in Model Systems

The 16-unit PEG chain of this compound is not merely a spacer; it significantly influences the properties of the final bioconjugate. researchgate.net The inherent hydrophilicity of the PEG linker can enhance the aqueous solubility of the conjugate, which is particularly beneficial when working with hydrophobic biomolecules or payloads. precisepeg.com This improved solubility often mitigates aggregation, a common issue in bioconjugation that can lead to loss of function. molecularcloud.org

Research in model systems has shown that varying the length and composition of the linker can directly impact the stability, pharmacokinetics, and even the biological activity of the conjugate. researchgate.netwuxiapptec.com The flexible nature of the PEG chain can provide sufficient spatial separation between the conjugated partners, minimizing steric hindrance and preserving their individual functions, such as the binding affinity of an antibody for its antigen.

PropertyInfluence of PEG LinkerRationaleSupporting Findings
Solubility Increases aqueous solubilityThe hydrophilic ethylene (B1197577) glycol units counteract the hydrophobicity of attached molecules (e.g., cytotoxic drugs, dyes). precisepeg.comPEG linkers are used to overcome issues associated with hydrophobic linkers and payloads, preventing aggregation. adcreview.com
Stability Can enhance physical and chemical stabilityBy reducing aggregation and shielding the payload, PEG linkers can improve the overall stability of the conjugate in solution. researchgate.netStudies show that the linker design, including PEG configuration, is of great importance for the physical and chemical stability of conjugates under thermal stress. researchgate.net
Pharmacokinetics Prolongs circulation half-lifeThe PEG chain forms a hydration shell around the conjugate, increasing its hydrodynamic volume and reducing renal clearance. molecularcloud.orgnih.govIn vivo studies demonstrate that PEG linkers lead to improved pharmacokinetic profiles, including longer half-life and increased plasma concentration. molecularcloud.orgadcreview.com
Immunogenicity Reduces potential for immune responseThe flexible PEG chain can mask epitopes on the payload or protein, reducing recognition by the immune system. molecularcloud.orgbiochempeg.comPEG-encapsulated ADCs often exhibit reduced antibody responses. molecularcloud.org
Binding Affinity Preserves biological activityActs as a flexible spacer, preventing steric hindrance between the biomolecule (e.g., antibody) and its target. nih.govCoupling drugs at a site distant from the receptor-binding region, connected by a PEG linker, has been shown to have no significant impact on affinity. nih.gov

This table summarizes the general effects of incorporating PEG linkers, such as the PEG16 chain in this compound, into bioconjugates based on findings from multiple research studies.

Targeted Protein Degradation Research Reagent Synthesis (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the body's own protein disposal system—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. precisepeg.comnih.gov A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. biochempeg.com The linker is a critical component that dictates the efficacy of the PROTAC. nih.gov

Rational Design of Linker Lengths and Attachment Points in PROTAC Research

The linker in a PROTAC is far more than a passive tether; its length, flexibility, and attachment points are crucial determinants of the potency and selectivity of the degrader. nih.govnih.gov If the linker is too short, the target protein and E3 ligase cannot be brought together effectively due to steric hindrance. nih.gov Conversely, if it is too long, the resulting ternary complex may not be stable or oriented correctly for the crucial ubiquitin transfer to occur. nih.gov

Polyethylene (B3416737) glycol (PEG) chains are the most common motifs used for PROTAC linkers, in part because their length can be systematically varied to find the optimal distance for efficient degradation of a specific target. biochempeg.comexplorationpub.com Research has demonstrated a clear relationship between linker length and degradation efficacy. For example, a study on estrogen receptor-α (ERα) targeting PROTACs found that a 16-atom linker was significantly more potent at degrading the target than a 12-atom linker, despite similar binding affinities. nih.govnih.gov Another research effort targeting TBK1 found that linkers between 12 and 29 atoms in length were required for potent degradation, with a 21-atom linker showing the highest efficacy. nih.gov These findings underscore the importance of fine-tuning the linker length, making a 16-unit PEG chain a highly relevant component for rational PROTAC design.

The points at which the linker is attached to the target protein ligand and the E3 ligase ligand also profoundly affect PROTAC activity. explorationpub.com Altering the attachment point can change the geometry of the ternary complex, influencing its stability and the efficiency of ubiquitination.

Target ProteinLinker TypeKey FindingHalf-Maximal Degradation Conc. (DC₅₀)Max. Degradation (Dₘₐₓ)
TBK1 PEG/AlkylLinkers <12 atoms were inactive. Potency was observed for lengths between 12 and 29 atoms.3 nM (for 21-atom linker)96% (for 21-atom linker)
ERα PEGA 16-atom linker was found to be more potent than a 12-atom linker.Not specifiedNot specified
BRD4 PEGSystematic variation of 0 to 4 PEG units was used to optimize degradation.Not specifiedNot specified
CRBN (homo-PROTAC) PEGAn 8-atom PEG linker was found to be optimal for self-degradation.Not specifiedNot specified

This table presents research findings on the effect of PEG linker length on the degradation efficiency of various target proteins, illustrating the principle of linker optimization. Data sourced from multiple studies. nih.govnih.gov

Synthetic Strategies for Incorporating this compound into PROTAC Constructs

The modular nature of PROTACs lends itself to convergent synthetic strategies where building blocks like this compound are essential. nih.gov The bifunctional nature of this linker allows for its sequential attachment to the two different ligands. biochempeg.com

A common synthetic route involves an initial amide coupling reaction. The primary amine of this compound can be reacted with a carboxylic acid group on either the target protein ligand ("warhead") or the E3 ligase ligand ("anchor"), often facilitated by standard peptide coupling reagents. nih.gov Following this first coupling, the protective t-butyl ester on the other end of the PEG linker is removed using trifluoroacetic acid (TFA), which exposes a free carboxylic acid. vectorlabs.com This new reactive handle is then activated and coupled to an amine on the second ligand, completing the assembly of the full PROTAC molecule. nih.gov This stepwise approach provides a reliable and flexible method for generating libraries of PROTACs with varying linkers for optimization studies. symeres.com

Antibody-Drug Conjugate (ADC) Linker Research Design

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. biochempeg.com The linker that connects these two components is critical to the ADC's success, as it must remain stable in systemic circulation but efficiently release the payload once inside the target cancer cell. biochempeg.comglpbio.com

Furthermore, PEG linkers have been shown to improve the pharmacokinetic properties of ADCs, leading to a longer circulation half-life and increased drug exposure at the tumor site. molecularcloud.orgwuxiapptec.comadcreview.com By creating a protective hydration shell around the payload, the PEG linker can also shield the drug from metabolic enzymes and reduce non-specific uptake by healthy tissues, potentially leading to a wider therapeutic window. molecularcloud.orgbiochempeg.com The length of the PEG chain is a key design parameter; it must be long enough to confer these benefits without sterically hindering the antibody's ability to bind to its target antigen. nih.gov Therefore, a 16-unit PEG linker is a relevant tool for researchers designing and optimizing the next generation of ADCs. precisepeg.com

Development of PEGylated Linkers for ADCs in Research Models

The incorporation of a PEG spacer, such as the one derived from this compound, into the linker architecture offers several advantages in research models. Hydrophilic PEG chains can significantly increase the water solubility of the ADC, which is often challenged by the hydrophobic nature of the cytotoxic drug and the linker itself. adcreview.com This enhanced solubility helps to prevent aggregation of the ADC, a common issue that can compromise its affinity for the target antigen and lead to rapid clearance from circulation. adcreview.com

Researchers utilize this compound as a foundational component to construct these linkers. Its primary amine group provides a reactive handle for conjugation to the cytotoxic payload or to other linker components, while the t-butyl ester protects the carboxylic acid terminus. This protected acid can be deprotected in a later synthetic step to be coupled to the antibody, often via reaction with lysine (B10760008) side chains or engineered cysteines. This modular approach allows for the precise construction of linkers with tailored properties for specific research objectives. precisepeg.com

Influence of PEG Length on ADC Linker Attributes in in vitro Assays

The length of the PEG chain within an ADC linker is a critical parameter that can profoundly influence the conjugate's physicochemical and biological properties. rsc.org Research utilizing PEG linkers of varying lengths, including structures analogous to that of this compound, has demonstrated a direct correlation between the number of ethylene glycol units and key performance attributes in in vitro assays.

Key attributes influenced by PEG length include:

Drug-to-Antibody Ratio (DAR): The efficiency of the conjugation reaction and the final DAR can be affected by the PEG spacer length. In one study, intermediate-length PEG spacers (with 6, 8, and 12 ethylene glycol units) resulted in higher drug loading compared to both shorter (4 units) and longer (24 units) spacers. rsc.org

In Vitro Potency: The spatial distance between the antibody and the payload, dictated by the linker length, can impact the drug's interaction with its intracellular target following ADC internalization. For one developmental ADC, a shorter PEG spacer (PEG2) was found to provide optimal drug loading and better in vitro potency compared to longer PEG chains. rsc.org

Cellular Uptake: Studies on antibody-nanocarrier conjugates have shown that PEG linker length significantly affects targeting and cellular internalization. mdpi.com Longer PEG chains generally provide a more pronounced "stealth" effect, which can reduce non-specific uptake but may also modulate specific, targeted uptake depending on the cell type and receptor. mdpi.com

Hydrophobicity: PEG linkers help to mitigate the hydrophobicity of the payload. The length of the PEG chain can be adjusted to effectively shield the drug, thereby improving the ADC's pharmacokinetic profile and reducing the potential for aggregation. adcreview.com

The following table summarizes research findings on the effect of PEG spacer length on the average DAR achieved in a specific conjugation model.

PEG Spacer LengthAverage Drug-to-Antibody Ratio (DAR)
PEG42.5
PEG65.0
PEG84.8
PEG123.7
PEG243.0
(Data derived from a study conjugating a maleimide-PEGx-MMAD payload to reduced trastuzumab). rsc.org

Peptide and Peptidomimetic Synthesis Methodologies

This compound is a valuable tool in the synthesis of peptides and related structures. Its bifunctional nature, combined with the solubility-enhancing properties of the PEG chain, allows for its use in specialized synthetic strategies.

Integration as a Soluble Support in Solution-Phase Peptide Synthesis Research

Solution-phase peptide synthesis (SPPS) is a classical methodology that involves the sequential coupling of amino acids in a homogenous solution. libretexts.orgekb.eg A key challenge in this approach is the potential for the growing peptide chain to precipitate out of the reaction solvent, especially as it becomes longer and more complex.

This compound can be employed as a soluble support or "tag" to circumvent this issue. The synthesis begins by coupling the first amino acid to the primary amine of the this compound. The long, flexible, and hydrophilic PEG chain imparts its solubility characteristics to the attached peptide, helping to keep it in solution throughout the subsequent coupling and deprotection steps. acs.org The t-butyl ester group protects the C-terminus of the growing chain. peptide.com This strategy combines the advantages of solution-phase chemistry, such as easier purification of intermediates and scalability, with the convenience of a support that prevents solubility issues.

Role in the Synthesis of Modified Peptides and Peptide Conjugates

The modification of peptides to improve their therapeutic properties is a central theme in medicinal chemistry. This compound serves as a discrete (monodisperse) PEG linker for creating precisely defined peptide conjugates. vectorlabs.com

Its utility stems from its orthogonal protecting groups. The primary amine can be used as a nucleophile to react with an activated carboxyl group of a peptide or amino acid. acs.org Conversely, the t-butyl ester can be selectively removed under acidic conditions to reveal a free carboxylic acid. libretexts.orgvectorlabs.com This newly deprotected acid can then be activated and coupled to the N-terminus of another peptide or to an amine-containing molecule, such as a fluorescent dye, a targeting ligand, or a small molecule drug. This allows for the precise, site-specific introduction of a 16-unit PEG chain into a larger molecule, a process known as PEGylation. This modification can enhance the conjugate's stability, solubility, and circulation half-life. vectorlabs.com

Functional Materials and Surface Modification Research

The ability to control the chemistry of surfaces at the molecular level is crucial for the development of advanced biomaterials, biosensors, and medical devices. PEG linkers are widely used to create surfaces that resist non-specific protein adsorption, thereby improving biocompatibility and assay performance.

Surface Functionalization Strategies Utilizing PEG Linkers

This compound is an ideal reagent for surface modification strategies. The terminal amino group provides a versatile anchor point for covalently attaching the molecule to a variety of material surfaces (e.g., gold, silica, polymer nanoparticles) that have been pre-activated with amine-reactive functional groups like N-hydroxysuccinimide (NHS) esters.

Once immobilized, the PEG chain forms a hydrophilic, flexible brush layer that extends from the surface into the surrounding aqueous environment. This layer physically blocks the approach of proteins and prevents them from adsorbing onto the underlying substrate—a phenomenon often referred to as a "stealth" effect. mdpi.com The t-butyl ester terminus provides a chemically inert end-group. However, it can be hydrolyzed using acid to expose a terminal carboxylic acid on the surface. This exposed acid group can then be used for the subsequent covalent attachment of specific biomolecules, such as antibodies, enzymes, or nucleic acids, enabling the creation of highly specific and functional biosensors or targeted drug delivery vehicles. mdpi.com

Design of Research Materials with Tunable Properties via PEGylation

The process of PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a fundamental strategy in advanced chemical research for developing materials with precisely controlled and tunable properties. axispharm.comnih.gov this compound is a key reagent in this field due to its defined structure: a PEG chain of exactly 16 ethylene glycol units, flanked by a reactive primary amine at one end and a t-butyl protected carboxylic acid at the other. vectorlabs.comvectorlabs.com This heterobifunctional nature is critical for the rational design of research materials. google.commdpi.com

PropertyDescriptionReference
SolubilityThe hydrophilic PEG chain significantly increases the solubility of hydrophobic molecules in aqueous solutions. axispharm.combroadpharm.com
StabilityPEGylation can protect conjugated molecules from enzymatic degradation and improve overall chemical stability. axispharm.comgoogle.com
Hydrodynamic VolumeThe defined PEG16 chain provides a predictable increase in the molecule's size in solution. vectorlabs.com
BiocompatibilityThe presence of the PEG chain often reduces the immunogenicity of the conjugated substance. axispharm.combroadpharm.com

Click Chemistry Applications in Research

Click chemistry refers to a class of reactions that are rapid, efficient, and highly specific, making them ideal for constructing complex molecules from modular units. nih.govacs.org Azide-alkyne cycloadditions are a cornerstone of click chemistry, and PEG linkers containing azide (B81097) groups are popular reagents for these transformations. axispharm.com

Incorporation of Clickable Moieties via this compound Derivatives (e.g., Azide-PEG-t-butyl ester)

This compound serves as an excellent precursor for synthesizing derivatives suitable for click chemistry. The primary amino group can be chemically transformed into other functional groups, most notably an azide (N₃). This conversion endows the PEG linker with the ability to participate in highly efficient click reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govmedchemexpress.com

The synthesis of an azido-terminated PEG linker from an amino-PEG precursor is a common strategy in bioconjugation chemistry. nih.gov While various specific methods exist, a general approach involves the diazotization of the primary amine followed by substitution with an azide source. This modification yields Azide-PEG16-t-butyl ester, a heterobifunctional linker possessing a clickable azide at one terminus and a protected carboxyl group at the other. The azide group is stable and selectively reacts with alkyne-containing molecules, forming a stable triazole linkage. axispharm.com This orthogonality is crucial, as the azide-alkyne reaction proceeds without interfering with most other functional groups found in biological molecules or complex organic structures.

CompoundFunctional Group 1Functional Group 2Key Application
This compoundAmine (-NH₂)t-butyl ester (-COOtBu)Precursor for clickable derivatives
Azide-PEG16-t-butyl esterAzide (-N₃)t-butyl ester (-COOtBu)Click Chemistry (CuAAC, SPAAC)

Utility in Constructing Complex Molecular Architectures for Research

The true utility of Azide-PEG16-t-butyl ester and similar derivatives lies in their role as molecular bridges for assembling complex, multifunctional architectures. vectorlabs.com Researchers utilize these linkers to connect disparate molecular components with high precision and efficiency. For example, in the development of targeted drug delivery systems, a targeting ligand (e.g., a peptide) functionalized with an alkyne can be "clicked" to the azide terminus of the PEG linker. nih.gov

Design Considerations and Mechanistic Insights in Research Applications

Impact of Polyethylene (B3416737) Glycol (PEG) Spacer Length on Research Applications

The PEG component of a linker is not merely an inert spacer; its length is a critical design parameter that profoundly influences the biological and chemical behavior of the resulting conjugate. nih.gov The process of covalently attaching PEG chains, known as PEGylation, can alter physicochemical properties such as hydrophilicity, molecular weight, and steric hindrance. broadpharm.com The choice of a 16-unit PEG chain represents a balance between conferring sufficient water solubility and flexibility without introducing excessive steric bulk that could impede reactions or biological interactions.

The length of a PEG spacer directly correlates with its steric footprint, which can either be advantageous or detrimental depending on the application. A longer PEG chain can create a "steric shield" around a conjugated molecule, which can be beneficial for protecting therapeutic proteins from enzymatic degradation. nih.gov However, this same steric hindrance can pose challenges during synthesis and in biological systems. For instance, studies on multivalent PEG-Fab conjugates have shown that steric hindrance can lead to suboptimal conjugation efficiency for some reactive sites on the PEG molecule. digitellinc.com

Conversely, the inherent flexibility of the PEG chain can be an asset. It allows the terminal functional groups to be positioned at a specific distance from a surface or a core molecule, potentially overcoming the steric hindrance of the molecule itself to facilitate interactions with a target receptor or substrate. nih.gov Research on PEGylated glycodendrimers has demonstrated that while the PEG chain's steric hindrance can reduce binding affinity to lectins, the flexibility is crucial for presenting the ligand effectively. researchgate.net The PEG16 spacer in Amino-PEG16-t-butyl ester provides a significant degree of spatial separation and flexibility, enabling the amine or the eventual carboxylic acid to access reactive partners that might otherwise be sterically inaccessible.

By increasing the hydrodynamic size, the PEG chain also alters the local microenvironment of the conjugated molecule. This can decrease self-aggregation and reduce non-specific interactions with proteins and cells, an outcome often referred to as a "stealth effect". mdpi.com This modulation of the microenvironment is critical in nanocarrier systems, where PEGylation helps prevent recognition by opsonins and reduces clearance by the mononuclear phagocyte system, thereby extending circulation time in vivo. mdpi.com

Table 1: Influence of PEG Spacer Length on Key Application Properties

Property Effect of Increasing PEG Spacer Length Research Application Implication References
Steric Hindrance Increases the steric shield around the conjugated molecule. Can reduce enzymatic degradation but may also lower binding affinity or conjugation efficiency. nih.govresearchgate.net
Flexibility Increases the spatial reach of the terminal functional group. Helps overcome steric barriers near the core molecule to improve interaction with targets. nih.govnih.gov
Solubility Significantly increases hydrophilicity and aqueous solubility. Enables the use of hydrophobic molecules in aqueous biological systems. broadpharm.commdpi.com
"Stealth" Effect Enhances the hydrodynamic volume, reducing protein adsorption and cellular uptake. Prolongs in vivo circulation time for nanocarriers and reduces immunogenicity. mdpi.com

Role of the t-butyl Ester as a Removable Protecting Group in Research Synthesis

In organic synthesis, protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions. The t-butyl ester in this compound serves as a robust protecting group for a carboxylic acid functionality. It is stable under a wide range of conditions, including those involving strong bases and nucleophiles, making it an excellent choice for multi-step syntheses where other parts of the molecule are being modified. pearson.com

A key feature of the t-butyl ester is its lability under acidic conditions. libretexts.org This allows for its selective removal at a desired point in a synthetic sequence to unmask the carboxylic acid. The deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM). vectorlabs.comnih.gov The mechanism involves protonation of the ester oxygen, followed by the elimination of isobutylene (B52900), a volatile gas, to yield the free carboxylic acid. researchgate.net

This controlled, acid-triggered deprotection is fundamental to the utility of this compound as a heterobifunctional linker. A typical synthetic strategy involves first reacting the free primary amine with a molecule of interest (e.g., through amide bond formation with an activated carboxylic acid). vectorlabs.com After this initial conjugation, the t-butyl ester can be removed with acid to expose the now-terminal carboxylic acid, which is then available for a second, sequential coupling reaction. vectorlabs.combiochempeg.com

Table 2: Common Reagents for t-butyl Ester Deprotection

Reagent Typical Conditions Notes References
Trifluoroacetic Acid (TFA) DCM or neat TFA, room temperature. Highly effective and common. Byproducts can include t-butyl trifluoroacetate (B77799), which may require scavengers. vectorlabs.comnih.gov
Hydrochloric Acid (HCl) In an organic solvent like ethyl acetate (B1210297) or dioxane. Effective, provides the carboxylic acid directly. thieme-connect.com
Zinc Bromide (ZnBr₂) In DCM. A Lewis acid condition that can offer chemoselectivity in the presence of other acid-labile groups. researchgate.netacs.orgnih.gov
Formic Acid Often used neat or as a solvent. Milder than TFA or HCl, can be useful for sensitive substrates. researchgate.net

The concept of orthogonality is central to complex chemical synthesis, referring to the ability to remove one type of protecting group in the presence of others without affecting them. nih.gov The t-butyl ester is a key component of one of the most widely used orthogonal protection schemes in peptide synthesis: the 9-fluorenylmethoxycarbonyl (Fmoc)/t-butyl strategy. nih.gov

In this scheme, the Fmoc group, which protects amines, is removed under basic conditions (e.g., with piperidine), while the t-butyl group, protecting carboxylic acids, is stable. Conversely, the t-butyl group is removed under acidic conditions (e.g., with TFA), to which the Fmoc group is stable. This orthogonality allows for the stepwise assembly of complex molecules like peptides, where different functional groups must be selectively deprotected at various stages of the synthesis. The t-butyl ester is also orthogonal to other protecting groups such as benzyl (B1604629) (Bn) esters, which are typically removed by hydrogenolysis, and allyl esters, which are removed using palladium catalysts. thieme-connect.com This compatibility makes this compound a versatile building block for constructing precisely defined molecular architectures.

Table 3: Orthogonal Relationship of t-butyl Ester with Common Protecting Groups

Protecting Group Typical Deprotection Condition Stability to Acidic t-butyl Ester Cleavage (e.g., TFA)
t-butyl (tBu) Ester Strong Acid (e.g., TFA) N/A
Fmoc (9-Fluorenylmethoxycarbonyl) Base (e.g., Piperidine) Stable
Benzyl (Bn) Hydrogenolysis (H₂, Pd/C) Stable
Allyl (All) Pd(0) catalyst Stable
Boc (tert-Butoxycarbonyl) Strong Acid (e.g., TFA) Not Orthogonal (cleaved simultaneously)

Mechanistic Studies of Reaction Pathways Involving this compound

While specific mechanistic studies focusing solely on the entire this compound molecule are not prevalent in the literature, the reaction pathways of its constituent functional groups are well-characterized.

The primary amine typically reacts as a nucleophile. In the common application of forming an amide bond, it undergoes nucleophilic acyl substitution. When reacting with an activated carboxylic acid (such as an N-hydroxysuccinimide ester), the amine's lone pair of electrons attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and release the leaving group. broadpharm.com

The deprotection of the t-butyl ester under acidic conditions, most commonly with TFA, proceeds via a specific mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester. This is followed by the cleavage of the carbon-oxygen bond to form a stable tertiary carbocation (the t-butyl cation) and the free carboxylic acid. nih.gov The t-butyl cation can then be quenched in several ways, including reacting with the TFA counter-ion to form t-butyl trifluoroacetate or losing a proton to form isobutylene gas. nih.gov In syntheses involving sensitive amino acids like tryptophan or methionine, scavengers are often added to the TFA solution to trap the reactive t-butyl cations and prevent undesired alkylation of the amino acid side chains. nih.gov

Finally, oxidative degradation represents a potential reaction pathway for the PEG chain itself, particularly in the presence of heat, light, or transition metals. This process can proceed through a radical chain mechanism, leading to chain scission and the formation of byproducts such as formaldehyde (B43269) and formic acid, which in turn could potentially react with the amine moiety of the linker. mdpi.com Understanding these fundamental mechanisms is crucial for optimizing reaction conditions, minimizing side product formation, and ensuring the successful application of this compound in research.

Table 4: List of Chemical Compounds Mentioned

Compound Name
This compound
t-butyl trifluoroacetate
Dichloromethane (DCM)
Formaldehyde
Formic Acid
N-hydroxysuccinimide
Isobutylene
Methionine
Piperidine
Trifluoroacetic Acid (TFA)
Tryptophan

Understanding Reaction Selectivity and Efficiency

This compound is a heterobifunctional linker designed for controlled chemical modifications and bioconjugation. Its structure, featuring a primary amine at one end of a polyethylene glycol (PEG) chain and a t-butyl ester-protected carboxylic acid at the other, is central to its reaction selectivity. The strategic use of the tert-butyl ester as a protecting group allows for the sequential and selective reaction of the two terminal functional groups. smolecule.comvectorlabs.com

The primary amino group is readily available for reactions with various electrophiles, such as carboxylic acids, activated esters (e.g., N-hydroxysuccinimide esters), and carbonyls. medkoo.com This allows for the initial conjugation of the PEG linker to a target molecule or surface. The t-butyl ester, meanwhile, remains stable under these conditions, effectively masking the reactivity of the carboxyl group. smolecule.com This chemoselectivity is the cornerstone of its utility, preventing unwanted polymerization or intramolecular reactions and enabling a directed conjugation strategy.

The efficiency of the initial amine-based conjugation is governed by standard reaction kinetics. Factors such as pH, temperature, concentration of reactants, and the presence of coupling agents (in the case of amide bond formation) must be optimized. The long, flexible PEG16 chain can influence reaction kinetics, potentially causing steric hindrance but also enhancing the solubility of reactants in aqueous media. medkoo.com

Following the initial conjugation via the amine, the t-butyl ester can be selectively removed under acidic conditions to reveal the terminal carboxylic acid. vectorlabs.com This newly deprotected carboxyl group is then available for a second, distinct conjugation reaction, for instance, with an amine-containing molecule to form a stable amide bond. This two-step process provides researchers with precise control over the assembly of complex molecular architectures, such as those required for antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs). precisepeg.com

Table 1: Reaction Selectivity of this compound

Functional GroupReactive Partner (Example)Required ConditionsProtected Group Status
Primary Amine (-NH₂) Activated Esters (NHS-ester)Mildly basic (pH 7.5-8.5)t-butyl ester remains intact
Carboxylic Acids (+ EDC/NHS)Mildly acidic to neutral (pH 4.5-7.5)t-butyl ester remains intact
t-butyl ester (-COOtBu) Deprotection Reagent (TFA)Strongly acidicEster is cleaved to -COOH
Deprotected Carboxyl (-COOH) Primary Amines (+ EDC/NHS)Mildly acidic to neutral (pH 4.5-7.5)N/A

Analysis of Potential Side Reactions and Their Mitigation in Research Synthesis

While this compound is designed for high selectivity, potential side reactions can occur, primarily during the deprotection of the t-butyl ester group and in specific synthetic contexts like solid-phase peptide synthesis (SPPS).

Analytical and Characterization Methodologies in Research Involving Amino Peg16 T Butyl Ester

Chromatographic Techniques for Purity Assessment in Research Materials (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of Amino-PEG16-t-butyl ester and related research materials. The technique separates the target compound from unreacted starting materials, synthesis by-products, and other impurities based on differential partitioning between a stationary phase and a mobile phase.

Reversed-Phase HPLC (RP-HPLC) is commonly employed for this purpose. researchgate.net In a typical RP-HPLC setup, a nonpolar stationary phase is used with a polar mobile phase. The retention time of this compound is determined by its hydrophobicity relative to the impurities. By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, a quantitative assessment of purity can be achieved. This method is crucial for quality control, ensuring that the linker is free from contaminants that could interfere with subsequent conjugation reactions.

When analyzing conjugates, such as PEGylated proteins, Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. enovatia.comsciex.com This allows for the purity assessment of the final conjugate while simultaneously providing mass information.

Table 1: Typical HPLC Parameters for Purity Analysis of PEG Linkers

ParameterTypical ConditionPurpose
Column C18 (Reversed-Phase)Separates compounds based on hydrophobicity.
Mobile Phase Gradient of water and acetonitrile (B52724) (often with an additive like trifluoroacetic acid)Elutes compounds from the column with increasing organic solvent concentration.
Detector UV-Vis, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)Detects and quantifies the eluting compounds.
Flow Rate 0.5 - 1.0 mL/minControls the speed of separation.
Temperature Ambient or controlled (e.g., 30-40 °C)Ensures reproducible retention times.

Spectroscopic Methods for Structural Elucidation of Derivatives

Spectroscopic techniques are essential for confirming the chemical structure of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for providing detailed information about the molecular framework.

Proton NMR (¹H NMR) is widely used to characterize PEG derivatives. researchgate.netnih.gov The spectrum of this compound would exhibit characteristic signals corresponding to its different components:

A large, dominant signal for the repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-) of the PEG backbone, typically appearing around 3.5-3.7 ppm. researchgate.netnih.gov

A distinct singlet for the nine protons of the t-butyl ester group (-(C(CH₃)₃)), which serves as a key identifier for the protected carboxyl terminus.

Signals corresponding to the protons on the carbons adjacent to the terminal amino group.

The integration of these peak areas in the ¹H NMR spectrum allows for the verification of the structure and can be used to assess the degree of functionalization or substitution. researchgate.net For PEG derivatives, using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the NMR solvent can be advantageous, as it often provides a well-resolved hydroxyl peak that does not shift with concentration, which is useful for analyzing related PEG structures. researchgate.netacs.org Full structural characterization is often accomplished by combining NMR with high-resolution mass spectrometry (HRMS). enovatia.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
-C(CH₃)₃ (t-butyl)~1.4Singlet
-CH₂- (adjacent to ester)~2.5Triplet
-O-CH₂-CH₂-O- (PEG backbone)~3.5-3.7Multiplet
-CH₂-NH₂ (adjacent to amine)~2.8-3.0Triplet

Mass Spectrometry for Oligomer Purity and Conjugate Characterization

Mass spectrometry (MS) is a cornerstone technique for the analysis of PEG linkers and their bioconjugates. It provides a direct measurement of the molecular weight, which is critical for confirming the identity and purity of the oligomeric linker itself. For a monodisperse compound like this compound, MS should show a single, predominant mass peak corresponding to its molecular formula, confirming its oligomer purity.

When analyzing larger PEGylated molecules, such as proteins or antibodies, MS faces challenges due to the potential heterogeneity of the PEG and the complex charge state distributions produced during ionization. enovatia.comsciex.com Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used. acs.org

Key applications of MS in this context include:

Intact Mass Analysis: Determining the molecular weight of the final conjugate to confirm successful PEGylation and to calculate the number of PEG linkers attached. sciex.com

Peptide Mapping: For PEGylated proteins, the protein can be enzymatically digested, and the resulting peptides analyzed by LC-MS/MS. This allows for the identification of the specific amino acid residues where the PEG linker is attached. enovatia.comacs.org

Analysis of Polydispersity: While this compound is a discrete compound, traditional PEG reagents are often polydisperse. MS is used to characterize this distribution. sciex.com

To simplify the complex spectra of PEGylated compounds, which often show a wide distribution of multiply charged ions, a method involving the post-column addition of amines like triethylamine (B128534) (TEA) can be used. This reduces the charge complexity and aids in the deconvolution of the mass spectra to determine the accurate molecular mass. researchgate.net

Advanced Techniques for Investigating Linker Conformation in Research Constructs

The conformation of the PEG linker within a larger biomolecular construct can significantly influence the properties of the final product, such as its stability, solubility, and biological activity. nih.govresearchgate.net While challenging to probe directly, several advanced analytical methods can provide insights into the conformational impact of PEGylation.

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein conformation and dynamics. By exposing a PEGylated protein to a deuterated solvent, the rate of hydrogen-deuterium exchange on the protein's backbone amide protons can be measured by MS. Changes in the exchange rate in different regions of the protein upon PEGylation can reveal how the attachment of the PEG linker alters the protein's structure, solvent accessibility, and flexibility.

Furthermore, research has shown that the chemical structure of the linker itself has a dramatic impact on the conformational stability of the resulting conjugate. nih.gov Studies comparing different linker chemistries have demonstrated that the way PEG is attached to a protein can either enhance or have a negligible effect on the protein's stability. For instance, linkers involving conjugation to planar polar groups near the peptide backbone have been shown to be more stabilizing. nih.gov These investigations, while not directly observing the linker's conformation, provide crucial data on its functional impact, which is a reflection of its structural and dynamic properties within the conjugate.

Q & A

Q. How should researchers address conflicting data between NMR and mass spectrometry when characterizing this compound?

  • Answer: NMR may detect impurities undetected by MS (e.g., PEG isomers). Repeat experiments with higher field strength NMR (≥500 MHz) and use heteronuclear 2D techniques (HSQC, HMBC). Cross-reference with High-Resolution Mass Spectrometry (HRMS) for accurate mass confirmation .

Experimental Design

Q. What controls are essential when using this compound in bioconjugation to confirm reaction specificity?

  • Answer: Include negative controls (no coupling reagent) and competition assays with non-PEGylated amines. Use SDS-PAGE or capillary electrophoresis to verify conjugate integrity. Quantify unreacted PEG via gel permeation chromatography (GPC) .

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